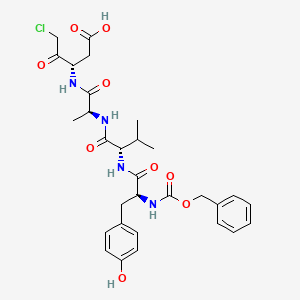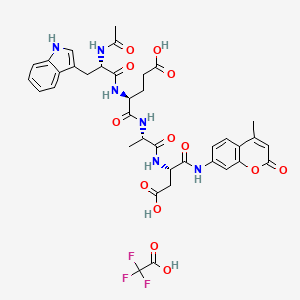
Ac-Trp-Glu-Ala-Asp-AMC.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ac-Trp-Glu-Ala-Asp-AMC.TFA is a fluorogenic substrate used primarily in biochemical assays to measure the activity of caspase enzymes, particularly caspase 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Trp-Glu-Ala-Asp-AMC.TFA involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process typically includes the following steps:
Coupling: The amino acids are sequentially added to a solid resin support, starting with the C-terminal amino acid.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Trp-Glu-Ala-Asp-AMC.TFA: primarily undergoes enzymatic cleavage reactions. When exposed to caspase 1, the peptide bond between aspartic acid and the fluorogenic group 7-amino-4-methylcoumarin is cleaved, releasing the fluorescent molecule.
Common Reagents and Conditions
Reagents: Caspase 1 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: The reaction is typically carried out at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product of the enzymatic reaction is free 7-amino-4-methylcoumarin, which exhibits fluorescence that can be measured to quantify enzyme activity .
Applications De Recherche Scientifique
Ac-Trp-Glu-Ala-Asp-AMC.TFA: is widely used in scientific research for:
Biochemical Assays: To measure the activity of caspase 1 in various biological samples.
Drug Discovery: Screening potential inhibitors of caspase 1, which could be therapeutic targets for inflammatory diseases.
Cell Biology: Studying apoptosis and inflammatory pathways in cell cultures
Mécanisme D'action
The compound exerts its effects by serving as a substrate for caspase 1. Upon cleavage by the enzyme, the fluorogenic group 7-amino-4-methylcoumarin is released, which can be detected by its fluorescence. This allows researchers to measure the activity of caspase 1 and study its role in various biological processes .
Comparaison Avec Des Composés Similaires
Ac-Trp-Glu-Ala-Asp-AMC.TFA: is unique due to its specific sequence and fluorogenic properties. Similar compounds include:
Ac-Val-Glu-Ile-Asp-AMC: Another caspase substrate with a different peptide sequence.
Ac-Tyr-Val-Ala-Asp-AMC: Used for measuring the activity of caspase 3.
Ac-Trp-Glu-His-Asp-AMC: A substrate for caspase 8.
These compounds differ in their peptide sequences and the specific caspases they target, making This compound particularly useful for studying caspase 1 activity.
Propriétés
Formule moléculaire |
C37H39F3N6O13 |
|---|---|
Poids moléculaire |
832.7 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H38N6O11.C2HF3O2/c1-17-12-31(47)52-28-14-21(8-9-22(17)28)39-34(50)27(15-30(45)46)41-32(48)18(2)37-33(49)25(10-11-29(43)44)40-35(51)26(38-19(3)42)13-20-16-36-24-7-5-4-6-23(20)24;3-2(4,5)1(6)7/h4-9,12,14,16,18,25-27,36H,10-11,13,15H2,1-3H3,(H,37,49)(H,38,42)(H,39,50)(H,40,51)(H,41,48)(H,43,44)(H,45,46);(H,6,7)/t18-,25-,26-,27-;/m0./s1 |
Clé InChI |
ZCRDADLKXGATGV-FRSNKCIVSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799240.png)
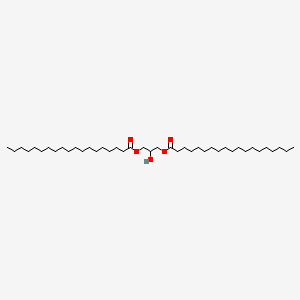
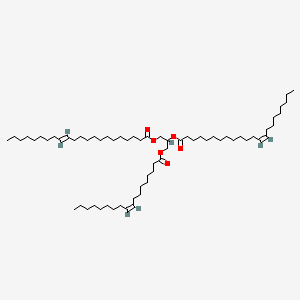

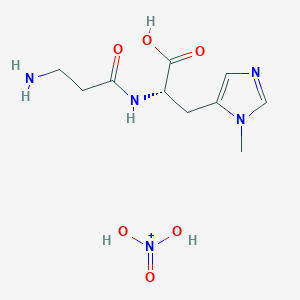
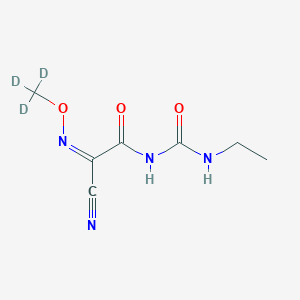
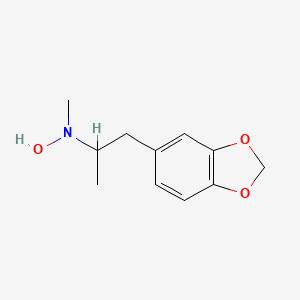
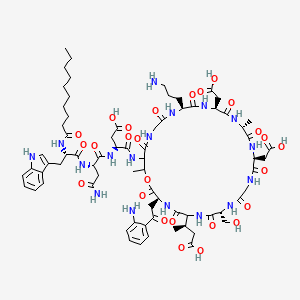
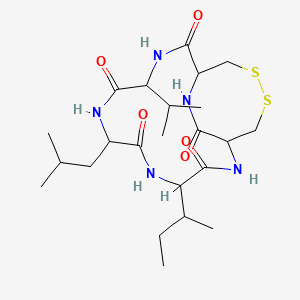
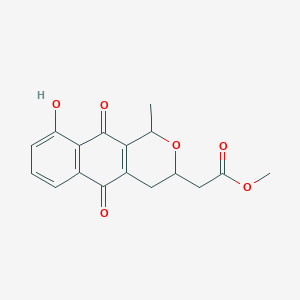
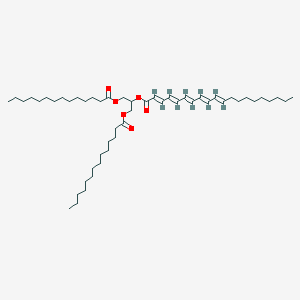
![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)
